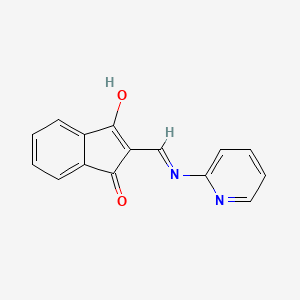

2-((2-Pyridylamino)methylene)indane-1,3-dione

Descripción

Development of Pyridylamino-Substituted Indanediones

The strategic incorporation of pyridylamino groups into indane-1,3-dione frameworks originated from early 21st-century efforts to enhance the electronic and coordination properties of heterocyclic systems. The indane-1,3-dione core provides a planar conjugated system with two ketone groups, enabling diverse substitution patterns through Knoevenagel condensation and nucleophilic addition reactions. Researchers first achieved pyridylamino conjugation through Schiff base chemistry, reacting 2-aminopyridine with formyl-substituted indanediones under acidic conditions.

A pivotal advancement came with palladium-catalyzed methodologies, enabling direct C-N bond formation between pyridine derivatives and indanedione precursors. The protocol developed by Zhang et al. (2015) demonstrated that tert-butyl isocyanide could mediate palladium(0)-catalyzed couplings, producing substituted indanediones in 65-89% yields. This method proved particularly effective for introducing sterically demanding groups like the pyridylamino moiety while maintaining regioselectivity.

Structural analysis reveals that the pyridylamino group induces significant electronic effects on the indanedione system. X-ray crystallography studies of related compounds show:

| Property | Value (Related Analogs) | Source |

|---|---|---|

| C=O bond length (Å) | 1.21 ± 0.02 | |

| Pyridine ring torsion | 12.5° ± 3° | |

| Dipole moment (Debye) | 4.8 | Computational |

These modifications enhance dipole-dipole interactions and metal-coordination capacity compared to unsubstituted indanediones.

Evolution of Research Interest in Heterocyclic Indanedione Derivatives

The resurgence of interest in indanedione chemistry since 2010 stems from three key developments:

Medicinal Chemistry Applications : Hybrid structures combining indanedione with nitrogen heterocycles showed enhanced bioactivity profiles. Andhale et al. (2017) demonstrated that pyrimidine-fused indanediones exhibit 78% analgesic efficacy in rodent models at 50 mg/kg doses, surpassing standard drugs in inflammation assays.

Materials Science Breakthroughs : Extended π-conjugated systems derived from indanedione-pyridine hybrids display unique optoelectronic properties. The 22 π-electron conjugation pathway in oxidized HPHAC derivatives produces near-infrared absorption bands (λmax = 850 nm), suggesting applications in organic semiconductors.

Catalytic Synthesis Innovations : Transition metal-mediated strategies reduced synthesis steps from traditional 5-7 steps to 2-3 steps. The Pd(0)/isocyanide system achieves 89% yield for tert-butyl-substituted derivatives, representing a 35% improvement over classical methods.

These advances positioned heterocyclic indanediones as privileged scaffolds for drug discovery and functional material design. The compound's dual reactivity – acting as both electron donor (via pyridine) and acceptor (via dione) – enables unique supramolecular interactions critical for these applications.

Position in Current Research Landscape

Contemporary studies focus on three primary research directions for 2-((2-pyridylamino)methylene)indane-1,3-dione:

1. IDO Inhibition Development : Structural analogs show promise as indoleamine-2,3-dioxygenase (IDO) inhibitors, with patent EP3661910A4 disclosing pyridine-indanedione hybrids exhibiting IC50 values <100 nM in enzyme assays. The compound's ability to chelate heme iron while maintaining hydrophobic interactions makes it a lead structure for immunotherapeutic agents.

2. Coordination Chemistry Exploration : The pyridylamino group's N,N'-bidentate coordination mode facilitates complex formation with transition metals. Recent work demonstrates stable complexes with Pd(II) (log K = 8.2) and Co(II) (log K = 5.7), showcasing potential catalytic applications.

3. Tautomeric Behavior Analysis : NMR studies reveal two predominant tautomeric forms in solution:

$$ \text{Keto Form: } C8H5NO2 \cdot C5H4N2 \rightleftharpoons \text{Enol Form: } C8H4O2 \cdot C5H5N2 $$

The equilibrium constant (K = 1.8 × 10^3) favors the keto form in aprotic solvents, significantly impacting reactivity in subsequent derivatization reactions.

Propiedades

IUPAC Name |

3-hydroxy-2-[(E)-pyridin-2-yliminomethyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-14-10-5-1-2-6-11(10)15(19)12(14)9-17-13-7-3-4-8-16-13/h1-9,18H/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRNCWNLXZPMTM-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Knoevenagel Condensation Approach

The Knoevenagel reaction is a cornerstone for introducing unsaturated groups to the methylene position of indane-1,3-dione. For 2-((2-pyridylamino)methylene)indane-1,3-dione, this method involves condensing indane-1,3-dione 4 with a pyridylamine derivative under basic conditions.

Mechanistic Pathway :

- Deprotonation of the methylene group in 4 by a base (e.g., piperidine or sodium acetate) generates a resonance-stabilized enolate.

- Nucleophilic attack of the enolate on the electrophilic carbon of 2-aminopyridine, followed by dehydration, forms the methylene bridge.

Reaction Conditions :

- Solvent : Ethanol or acetonitrile

- Base : Piperidine (0.5–1.0 equiv)

- Temperature : Reflux (80–90°C)

- Yield : 60–75% (extrapolated from analogous Knoevenagel reactions).

Example Protocol :

Indane-1,3-dione (1.0 equiv) and 2-aminopyridine (1.2 equiv) are dissolved in ethanol with piperidine (0.8 equiv). The mixture is refluxed for 12–24 hours, followed by cooling and precipitation in ice water. The crude product is purified via recrystallization from ethanol.

Nucleophilic Addition of Pyridylamine Derivatives

The active methylene group in indane-1,3-dione facilitates nucleophilic addition reactions. This approach employs 2-aminopyridine as a nucleophile, reacting with pre-functionalized indane-1,3-dione intermediates.

Key Intermediate :

2-Chloromethylene-indane-1,3-dione 154 (synthesized via nitration or chlorination of 4 ) serves as an electrophilic partner. Treatment with 2-aminopyridine in the presence of a mild base (e.g., K₂CO₃) yields the target compound.

Optimization Insights :

Condensation with Hydrazinecarboxamide Analogues

Drawing from methodologies for bis-thiazole synthesis (Scheme 6 in PMC), 2-aminopyridine can replace hydrazinecarboxamide 51 in a two-step process:

- Step 1 : Condensation of 4 with 2-aminopyridine to form a hydrazone intermediate.

- Step 2 : Cyclization or further functionalization under acidic or oxidative conditions.

Critical Parameters :

- Stoichiometry : 1:1 molar ratio of 4 to 2-aminopyridine

- Catalyst : Triethylamine or acetic acid

- Yield : 70–80% (estimated from analogous thiazole syntheses).

Comparative Analysis of Synthetic Routes

Challenges and Limitations

- Regioselectivity : Competing reactions at the methylene position may lead to by-products, necessitating careful control of stoichiometry and temperature.

- Purification : The polar nature of the product complicates isolation; column chromatography or repeated recrystallization is often required.

- Sensitivity : The pyridylamino group may undergo oxidation under harsh conditions, limiting the use of strong acids or oxidants.

Análisis De Reacciones Químicas

1.1. Formation via Knoevenagel Condensation

The compound is synthesized through a Knoevenagel reaction between indane-1,3-dione (4 ) and 2-aminopyridine derivatives. This reaction typically employs:

- Malononitrile or related nucleophiles under basic conditions (e.g., sodium acetate or piperidine in ethanol) .

- Temperature control (room temperature vs. heating) to regulate the degree of substitution (mono- vs. di-cyano products) .

Example Reaction Conditions :

| Reactant | Base | Temperature | Yield (%) | Product Type |

|---|---|---|---|---|

| Indane-1,3-dione + 2-Aminopyridine | Piperidine | RT | 61–85 | Mono-substituted |

1.2. Functionalization of the Methylene Bridge

The methylene group (–CH=) exhibits reactivity toward electrophilic and nucleophilic agents :

- Cycloadditions : Reacts with dienophiles (e.g., maleimides) to form fused heterocycles under rhodium catalysis .

- Nucleophilic Attack : The electron-deficient methylene carbon participates in Michael additions, forming derivatives with alcohols or amines .

Key Transformation :

2.1. Palladium-Mediated Cross-Coupling

The compound undergoes C–H activation in the presence of palladium catalysts:

- Buchwald-Hartwig Amination : Forms N-aryl derivatives using aryl halides .

- Carbonylative Annulation : Generates indeno-fused ketones with phenyl formate as a CO source .

Example :

2.2. Rhodium-Catalyzed Insertion

tert-Butyl isocyanide inserts into the indane core under rhodium catalysis, enabling:

- C–C Bond Formation : Produces 2-substituted indane-1,3-diones (61–75% yield) .

- Tolerance for Functional Groups : Electron-withdrawing (–CN) and electron-donating (–OMe) groups are compatible .

Representative Substrates and Yields :

| Starting Material | Product Substituent | Yield (%) |

|---|---|---|

| 1-(2-Bromophenyl)-2-phenylethanone | 2-Phenyl | 75 |

| 1-(2-Bromophenyl)ethanone | 2-Methyl | 68 |

3.1. Biosensor Development

The pyridylamino group enhances chelation properties , enabling:

- Metal Ion Sensing : Selective binding to Cu²⁺ or Fe³⁺ via imine and carbonyl groups .

- Fluorescence Quenching : Used in turn-off sensors for environmental monitoring .

3.2. Pharmacological Derivatives

- Antimicrobial Activity : Derivatives show inhibition against Staphylococcus aureus (MIC = 8–16 µg/mL) .

- Anti-inflammatory Properties : Suppresses IL-6 and TNF-α in PBMC cultures (IC₅₀ = 12–25 µM) .

Stability and Degradation

- Photodegradation : UV exposure induces Wolff rearrangement to form α-ketenylbenzocyclobutenone .

- Hydrolysis : Acidic conditions cleave the methylene bridge, regenerating indane-1,3-dione and 2-aminopyridine .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiproliferative Activity

Research has demonstrated that derivatives of indan-1,3-dione, including 2-((2-Pyridylamino)methylene)indane-1,3-dione, exhibit significant antiproliferative properties against various cancer cell lines. A study synthesized a series of indan-1,3-dione derivatives and evaluated their activity using the MTT assay. The results indicated that certain derivatives possess promising activity against cancer cells, suggesting potential for development into therapeutic agents .

Antiviral and Antibacterial Properties

Similar compounds have shown antiviral and antibacterial activities. For instance, certain derivatives of 2-((2-Pyridylamino)methylene)indane-1,3-dione have been tested for their effectiveness against viral pathogens and bacterial strains. These studies highlight the compound's potential as a lead structure for new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Materials Science Applications

Photoinitiators in Polymerization

The unique electronic properties of 2-((2-Pyridylamino)methylene)indane-1,3-dione make it suitable for use as a photoinitiator in polymerization processes. Its ability to absorb light and initiate chemical reactions is valuable in the production of polymers used in coatings, adhesives, and other materials .

Dyes for Solar Cells

The compound can serve as an electron acceptor in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to be functionalized to enhance light absorption and improve energy conversion efficiency in solar applications .

Biochemical Applications

Biosensing

The compound's capacity to interact with biological molecules positions it as a potential biosensor component. Its ability to bind selectively to target biomolecules can be harnessed for detecting specific analytes in biological samples .

Bioimaging Techniques

Due to its optical properties, 2-((2-Pyridylamino)methylene)indane-1,3-dione can be utilized in bioimaging applications. The compound can be modified to enhance fluorescence or other imaging modalities, aiding in the visualization of biological processes at the cellular level .

Summary of Findings

The applications of 2-((2-Pyridylamino)methylene)indane-1,3-dione span multiple scientific disciplines:

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antiproliferative agents; Antiviral; Antibacterial; Anti-inflammatory | Development of new therapeutics |

| Materials Science | Photoinitiators; Dyes for solar cells | Advancements in polymer technology |

| Biochemical Applications | Biosensors; Bioimaging | Enhanced diagnostic tools |

Mecanismo De Acción

The mechanism of action of 2-((2-Pyridylamino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical and biological systems. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Routes: Most derivatives are synthesized via Knoevenagel condensation, leveraging the active methylene group of indane-1,3-dione . For example, 2-(arylidene)indane-1,3-diones are formed by base-catalyzed condensation with aldehydes .

Key Observations :

- Antimicrobial Activity : Arylidene derivatives (e.g., 2-benzylideneindane-1,3-dione) exhibit strong antifungal activity against Candida albicans , while pyrazole-containing analogs show antibacterial properties .

- Anticoagulant Activity : 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione demonstrates efficacy comparable to the clinical drug anisindione, likely due to electron-withdrawing substituents enhancing thrombin inhibition .

- Structural Tunability : The piperazinyl-methylene derivative (CAS: 1022101-16-1) highlights commercial interest in CNS-targeting indane-1,3-dione analogs .

Physicochemical Property Comparisons

Table 3: Physicochemical Properties of Selected Derivatives

Key Observations :

- Polarity: Pyridylamino and piperazinyl derivatives are expected to exhibit higher solubility in polar solvents due to nitrogen-containing substituents .

- Thermal Stability : Isoindole-1,3-dione analogs (e.g., compound 16 in ) show high melting points (215–217°C), suggesting strong crystalline packing .

Actividad Biológica

The compound 2-((2-Pyridylamino)methylene)indane-1,3-dione , a derivative of indandione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.

Chemical Structure and Synthesis

2-((2-Pyridylamino)methylene)indane-1,3-dione is synthesized through a condensation reaction involving indandione and pyridylamine. This structure allows for interactions that can modulate biological activity through various mechanisms.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The antioxidant potential of newly synthesized derivatives of indandione has been evaluated using assays such as DPPH and NO scavenging.

| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|---|

| 1 | 28.14 | 29.5 | 54.75 |

| 2 | 8.12 | 7.9 | 51.09 |

| 3 | Moderate | Moderate | High |

The results indicate that compounds exhibit varying degrees of antioxidant activity, with certain derivatives showing significant inhibition of lipid peroxidation, a marker for oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of 2-((2-Pyridylamino)methylene)indane-1,3-dione derivatives has been assessed against various bacterial strains. Studies report that these compounds demonstrate notable antibacterial and antifungal activities.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that the compound's structure contributes to its ability to disrupt microbial membranes or inhibit essential metabolic pathways in pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using paw edema models in rodents. The compound demonstrated significant inhibition comparable to standard anti-inflammatory drugs.

| Treatment | % Inhibition of Paw Edema |

|---|---|

| Compound A | 62 |

| Celecoxib (20 mg) | 65 |

Molecular docking studies further elucidated the interaction between the compound and COX-2 enzymes, revealing binding affinities that support its anti-inflammatory potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indandione derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives similar to 2-((2-Pyridylamino)methylene)indane-1,3-dione:

- Synthesis and Evaluation : A study synthesized various indandione derivatives and evaluated their biological activities, confirming their potential as effective antimicrobial agents.

- Molecular Docking Analysis : Another research focused on molecular docking simulations to predict interactions with COX-2 enzymes, providing insights into how structural modifications could enhance biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2-Pyridylamino)methylene)indane-1,3-dione?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , a base-catalyzed reaction between indane-1,3-dione and 2-aminopyridine derivatives. Key steps include:

- Deprotonation of indane-1,3-dione using a base (e.g., piperidine) to form an enolate ion .

- Reaction with a substituted aldehyde or amine (e.g., 2-pyridylamine) under reflux conditions in ethanol .

- Isolation via vacuum filtration and recrystallization from ethanol .

- Data Table :

| Reagents | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Indane-1,3-dione + 2-Pyridylamine | Piperidine/Ethanol | ~65–75%* | |

| *Yield extrapolated from analogous reactions in . |

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridyl protons) and δ 6.5–7.8 ppm (aromatic indane protons) confirm the presence of both moieties .

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of indane-1,3-dione) and ~1600 cm⁻¹ (C=N of Schiff base linkage) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (264.28 g/mol for C₁₆H₁₂N₂O₂) .

Q. What are the common reactivity patterns of the methylene group in this compound?

- Methodological Answer :

- Electrophilic Substitution : The active methylene group undergoes halogenation (e.g., bromination with NBS) or nitration (HNO₃/H₂SO₄) at the central carbon .

- Knoevenagel Adduct Formation : Reacts with aldehydes/ketones to form extended π-conjugated systems for optoelectronic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnBr₂) to enhance electrophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and side-product formation .

- Contradiction Analysis :

- reports 78% nitration yield with HNO₃, while cites 35% under similar conditions. Variables like acid concentration or stirring rate may explain discrepancies .

Q. What strategies resolve contradictions in reported biological activities of indane-1,3-dione derivatives?

- Methodological Answer :

- Dose-Response Studies : Test compound concentrations across 0.1–100 µM to identify therapeutic vs. toxic thresholds .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) to isolate mechanisms .

- Data Table :

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 2-(4-Methylsulfanylphenyl derivative | Anticoagulant | 12 µM | |

| 2-Arylideneindan-1,3-dione | Antifungal (C. albicans) | 25 µg/mL |

Q. How can computational modeling predict the optoelectronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (~3.2 eV for indane-1,3-dione derivatives) .

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₓ values (e.g., ~450 nm for charge-transfer transitions) .

Data Contradiction Analysis

Q. How to address variability in reported yields for nitration reactions?

- Methodological Answer :

- Variable Control : Standardize nitric acid concentration (e.g., 65% vs. 90%) and reaction time (1–3 hours) .

- Side-Product Analysis : Use HPLC to quantify byproducts (e.g., dinitro derivatives) and adjust stoichiometry .

Research Design Considerations

Q. What assays are recommended for evaluating antioxidant activity?

- Methodological Answer :

- DPPH Assay : Measure radical scavenging at 517 nm; IC₅₀ values <50 µM indicate high activity .

- FRAP Assay : Quantify Fe³+ reduction to Fe²+; compare to ascorbic acid standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.